molecular formula C15H14FNO3S B5605210 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline

Cat. No. B5605210
M. Wt: 307.3 g/mol
InChI Key: FSLUDHJSGPMWMY-UHFFFAOYSA-N
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Description

1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline is a compound belonging to the class of sulfonamides, which have been extensively studied for their antitumor properties and interactions with cellular pathways. These compounds are known for their ability to inhibit cell cycle progression in various cancer cell lines, making them significant in medicinal chemistry and pharmacology (Owa et al., 2002).

Synthesis Analysis

The synthesis of sulfonamides, including those with a this compound structure, often involves multi-step processes. For instance, the precursor 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, is synthesized through substitution reactions and subsequent reductions (Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 1-[(4-Meth­oxy­phen­yl)sulfon­yl]-1H-indole-3-carbaldehyde, a related compound, features a sulfonyl group bridging an indole ring system and a meth­oxy­phenyl ring. The orientation and dihedral angles of these rings are crucial for their biological activities (Babu et al., 2016).

Chemical Reactions and Properties

Sulfonamides like this compound undergo various chemical reactions, including cyclization and interactions with biological targets. For instance, the Fe(II)-catalyzed or UV-driven cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3 lead to the formation of novel sulfonyl indolines (Lu et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds depend on their molecular structure. For instance, the crystal structure of related sulfonamide compounds reveals orientations and intermolecular interactions that are critical for their physical stability and biological functions (Balasubramanian et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are influenced by their molecular scaffold and substituents. They demonstrate a range of interactions with biological targets, leading to varied pharmacological activities. Their interaction with tubulin and inhibition of tubulin polymerization is a key aspect of their mechanism of action (Banerjee et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of “1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline”. Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Future Directions

The future directions for research on “1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline” would likely involve further exploration of its biological activities and potential applications in pharmaceuticals. The indole scaffold has been found in many important synthetic drug molecules, suggesting potential for therapeutic use .

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-20-15-7-6-12(10-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUDHJSGPMWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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